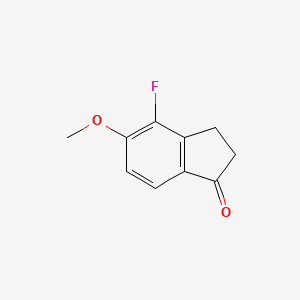

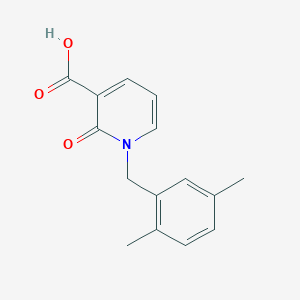

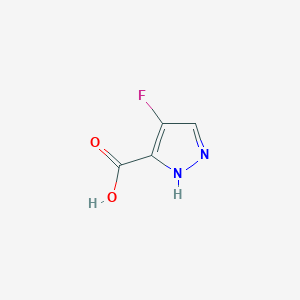

![molecular formula C11H15NO3S B1442015 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-20-6](/img/structure/B1442015.png)

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Descripción general

Descripción

“7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine” is a chemical compound with the CAS Number: 927871-76-9. It has a molecular weight of 209.31 . The IUPAC name for this compound is 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NOS/c1-12-5-6-14-11-4-3-10 (13-2)7-9 (11)8-12/h3-4,7H,5-6,8H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthetic Approaches : The synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, which shares a core structure with biologically active molecules such as JTV-519 and S107, has been improved through efficient and scalable methods. A notable approach involves starting with 4-methoxythiophenol and employing acyliminium cyclization, yielding the target product in four steps with 68% overall yield, representing a significant enhancement over previous methods (Deng et al., 2017).

Chemical Transformations : Novel transformations of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides through 1,3-dipolar cycloaddition with benzonitrile oxide have been reported, leading to the production of isoxazoline spiro adducts with high regioselectivity and notable diastereoselectivity in certain cases (Ryan et al., 2014).

Potential Medicinal Interest

Antimicrobial Activity : A series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups exhibited notable antibacterial and antifungal activities, comparable in some instances to standard drugs such as ciprofloxacin and fluconazole, highlighting their potential as antimicrobial agents (Kumar et al., 2013).

Anticonvulsant Activity : Investigations into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives have identified compounds with promising anticonvulsant activity. Notably, one derivative demonstrated significant efficacy and safety in preclinical models, suggesting potential therapeutic applications in epilepsy treatment (Zhang et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is the RyR1 channel . This compound enhances the binding affinity of Calstabin-1, a protein that stabilizes the RyR1 channel .

Mode of Action

This compound: binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound slows muscle fatigue and reduces muscle damage in exercised mice .

Biochemical Pathways

The biochemical pathway affected by This compound involves the RyR1 channel and Calstabin-1 . The compound’s action on this pathway results in the stabilization of the RyR1-Calstabin-1 complex, which in turn reduces muscle fatigue and damage .

Result of Action

The molecular and cellular effects of This compound ’s action include the stabilization of the RyR1-Calstabin-1 complex . This stabilization prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature

Análisis Bioquímico

Biochemical Properties

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the RyR1 channel, where it enhances the binding affinity of Calstabin-1. This interaction helps in stabilizing the closed state of the RyR1 channels, thereby preventing muscle fatigue and reducing muscle damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel affects calcium signaling pathways, which are crucial for muscle contraction and relaxation. This modulation can lead to improved muscle function and reduced muscle damage in conditions such as muscular dystrophy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1, a protein that stabilizes the closed state of RyR1 channels. This binding prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound has been observed to consistently reduce muscle fatigue and damage in exercised mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound significantly improves muscle function and reduces muscle damage . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities have not been extensively documented in the available literature.

Propiedades

IUPAC Name |

7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOJJYXVXADGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

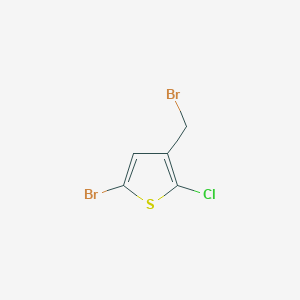

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

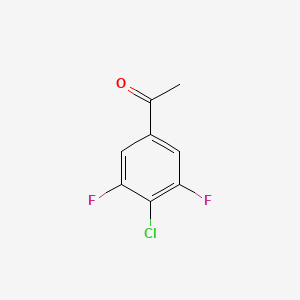

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

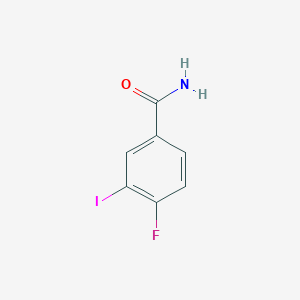

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)

![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)